6-OXOLITHOCHOLIC ACID

Descripción general

Descripción

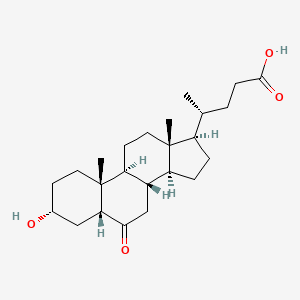

El ácido 6-cetolitocólico es un metabolito del ácido litocólico, un ácido biliar secundario. Se forma a partir del ácido litocólico por la acción de las enzimas del citocromo P450, específicamente CYP3A1 y CYP3A2 . Este compuesto tiene una fórmula molecular de C24H38O4 y un peso molecular de 390.6 g/mol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 6-cetolitocólico se puede sintetizar a partir del ácido litocólico a través de la hidroxilación por enzimas hepáticas del citocromo P450 . La reacción implica la introducción de un grupo ceto en la posición 6 de la molécula de ácido litocólico. Las condiciones de reacción generalmente incluyen la presencia de enzimas del citocromo P450, oxígeno y cofactores como el NADPH.

Métodos de producción industrial

La producción industrial del ácido 6-cetolitocólico no está bien documentada. Es probable que el proceso implique el uso de técnicas de biotransformación, donde el ácido litocólico se convierte en ácido 6-cetolitocólico utilizando sistemas microbianos o enzimáticos. Este método es ventajoso debido a su especificidad y eficiencia en la producción del compuesto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 6-cetolitocólico se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar otros metabolitos.

Reducción: Se puede reducir para formar ácido litocólico u otros derivados reducidos.

Sustitución: El grupo hidroxilo en la posición 3 se puede sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden usar reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución.

Principales productos formados

Oxidación: Formación de derivados de ácidos biliares más oxidados.

Reducción: Formación de ácido litocólico y otros ácidos biliares reducidos.

Sustitución: Formación de derivados de ácidos biliares sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Biochemical Research

Mechanism of Action

- 6-Oxolithocholic acid is formed through the enzymatic conversion of lithocholic acid by cytochrome P450 enzymes (CYP3A1 and CYP3A2) . This transformation affects bile acid homeostasis, lipid metabolism, and inflammation pathways.

- The compound can modulate cholesterol metabolism and regulate lipid transporters, influencing various cellular processes .

Research Applications

- Analytical Chemistry : Used as a reference standard for studying bile acid metabolism.

- Cell Biology : Investigated for its effects on cell viability and apoptosis, particularly in hepatocytes .

- Pharmacology : Explored for therapeutic effects in liver diseases and metabolic disorders .

Medical Applications

Therapeutic Potential

- Liver Diseases : Studies suggest that this compound may have protective effects against liver injury due to its cytotoxic properties. It has been shown to induce apoptosis selectively in liver cells, making it a candidate for further investigation in liver pathology .

- Cholestatic Diseases : Research indicates altered bile acid profiles in cholestatic conditions, with implications for using bile acids like this compound as biomarkers or therapeutic agents .

| Condition | Effect of this compound |

|---|---|

| Liver Injury | Induces apoptosis in hepatocytes |

| Cholestatic Diseases | Potential biomarker for diagnosis |

Industrial Applications

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical agents targeting bile acid receptors and metabolic pathways. Its derivatives are being explored for their potential to serve as modulators in drug development .

Biochemical Reagents

- In industrial settings, this compound functions as a biochemical reagent for various applications, including studies on lipid metabolism and cellular signaling pathways .

Case Studies

Case Study on Hepatotoxicity

A study investigated the cytotoxic effects of this compound on human hepatocytes. Results indicated that at specific concentrations, the compound induced significant apoptosis, suggesting its role in liver disease modeling and potential therapeutic applications .

Case Study on Bile Acid Metabolism

In a clinical setting, alterations in bile acid profiles were observed in patients with cholestatic liver disease. The study highlighted the potential of using bile acids like this compound as diagnostic markers due to their altered concentrations compared to healthy controls .

Mecanismo De Acción

El ácido 6-cetolitocólico ejerce sus efectos a través de interacciones con varios objetivos moleculares y vías. Se sabe que interactúa con receptores nucleares como el receptor de vitamina D y el receptor X de pregnano, que desempeñan un papel en la regulación del metabolismo de los ácidos biliares y los procesos de desintoxicación . El compuesto también puede inducir apoptosis en ciertos tipos de células, particularmente hepatocitos, a través de la activación de vías apoptóticas .

Comparación Con Compuestos Similares

El ácido 6-cetolitocólico es similar a otros ácidos biliares como el ácido litocólico, el ácido quenodesoxicólico y el ácido ursodesoxicólico. Es único debido a la presencia de un grupo ceto en la posición 6, que imparte propiedades químicas y biológicas distintas .

Compuestos similares

Ácido litocólico: Un ácido biliar secundario del que se deriva el ácido 6-cetolitocólico.

Ácido quenodesoxicólico: Un ácido biliar primario involucrado en la emulsificación de las grasas.

Ácido ursodesoxicólico: Un ácido biliar utilizado en el tratamiento de ciertas enfermedades hepáticas.

La estructura y las propiedades únicas del ácido 6-cetolitocólico lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

6-Oxolithocholic acid (6-oxoLCA) is a derivative of lithocholic acid (LCA), a bile acid that has garnered interest for its diverse biological activities. This article delves into the biological activity of 6-oxoLCA, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Lithocholic Acid and Its Derivatives

Lithocholic acid is a monohydroxy bile acid produced by intestinal microbiota. It plays a crucial role in the gut-liver axis, influencing metabolic processes and immune responses. Recent studies have shown that LCA and its derivatives, including 6-oxoLCA, exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects under specific conditions .

Nuclear Receptor Modulation

6-OxoLCA has been identified as a potent modulator of nuclear receptors such as RORγt, which is involved in T cell differentiation. Research indicates that 6-oxoLCA binds to RORγt with an equilibrium dissociation constant (K_D) of approximately 1.08 μM, suggesting significant affinity and potential for influencing immune responses . This interaction is particularly relevant in the context of autoimmune disorders where Th17 cell differentiation plays a critical role.

Impact on Gut Microbiota

6-OxoLCA influences gut microbiota composition and functionality. Studies show that oral administration alters the population of hepatic Kupffer cells, enhancing anti-inflammatory M2 macrophages while reducing pro-inflammatory M1 macrophages . This shift may contribute to improved gut health and reduced systemic inflammation.

Table 1: Biological Activities of this compound

Case Studies

-

Immunomodulatory Effects

A study demonstrated that 6-oxoLCA significantly inhibited Th17 cell differentiation, which is crucial for managing autoimmune diseases. The compound's ability to modulate cytokine production highlights its potential as a therapeutic agent in inflammatory conditions . -

Cancer Research

In vitro studies have shown that 6-oxoLCA can induce apoptosis in various cancer cell lines by destabilizing cyclin D1 levels, thereby inhibiting cell proliferation . This suggests a promising avenue for cancer therapy. -

Gut-Liver Axis Regulation

Research has indicated that 6-oxoLCA can regulate the gut-liver axis by enhancing intestinal barrier function and influencing the gut microbiome. This regulation is vital for maintaining liver health and preventing diseases associated with dysbiosis .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946753 | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-61-5 | |

| Record name | 6-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Cholanic acid-3α-ol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?

A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.

Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?

A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.

Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?

A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.

Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?

A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.